Androstanediol-17g

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

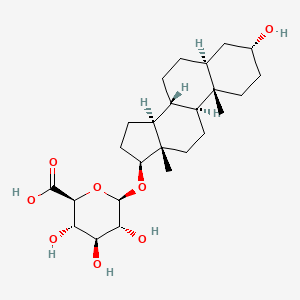

The synthesis of Androstanediol-17g typically involves the glucuronidation of 5α-androstane-3α,17β-diol. This process can be achieved through enzymatic reactions using glucuronosyltransferases, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at the 17th position of the steroid .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions to ensure high yield and purity. The process includes the extraction and purification of the starting material, followed by the enzymatic glucuronidation and subsequent purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Androstanediol-17g undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Conversion of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5α-androstane-3,17-dione, while reduction can yield 5α-androstane-3α,17β-diol .

Applications De Recherche Scientifique

Chemistry

- Reference Compound : Androstanediol-17g is utilized as a reference compound in analytical chemistry, particularly in studies focused on steroid metabolism and glucuronidation. This application is crucial for understanding the metabolic pathways of steroids and their derivatives.

Biology

- Receptor Signaling : The compound is investigated for its role in androgen and estrogen receptor signaling pathways. Research has shown that this compound can influence gene expression by binding to these receptors, thereby affecting cellular functions.

Medicine

- Therapeutic Potential : Studies have explored the compound's potential therapeutic effects in conditions related to androgen deficiency, such as hypogonadism. Its role in hormone replacement therapy is also under investigation, highlighting its significance in clinical settings.

Industry

- Diagnostic Assays : this compound is used in the development of diagnostic assays for measuring androgen levels in biological samples. It serves as a standard in quality control processes within pharmaceutical manufacturing.

Table 1: Comparison of this compound with Similar Compounds

| Compound | Role | Unique Features |

|---|---|---|

| Androstenediol | Weak androgen and estrogen hormone | Endogenous production; less potent than this compound |

| Androstenedione | Precursor to testosterone and estrone | Directly involved in steroidogenesis |

| Dihydrotestosterone (DHT) | Potent androgen derived from testosterone | Stronger androgenic effects; significant in male development |

Case Study 1: Role in Androgenicity Assessment

Research has demonstrated that urinary levels of this compound correlate with developmental changes in androgenicity during puberty. A study involving adolescent males measured urinary this compound/creatinine ratios, providing insights into androgen activity during this critical developmental phase.

Case Study 2: Immunoassay Development

Challenges in accurately measuring serum levels of this compound due to the presence of similar isomers led to the development of highly specific immunoassays. Researchers created antibodies against specific conjugates of the compound, which enhanced measurement accuracy even amidst potential cross-reactivity with other steroids.

Mécanisme D'action

Androstanediol-17g exerts its effects through interaction with androgen and estrogen receptors. It is derived from dihydrotestosterone and can be converted back to dihydrotestosterone through enzymatic reactions. The molecular targets include androgen receptors (AR) and estrogen receptors (ER), which mediate its biological effects by regulating gene expression and cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Androstenediol: An endogenous weak androgen and estrogen steroid hormone.

Androstenedione: A precursor to testosterone and estrone.

Dihydrotestosterone (DHT): A potent androgen derived from testosterone.

Uniqueness

Androstanediol-17g is unique due to its glucuronidation, which enhances its solubility and excretion. This modification distinguishes it from other similar compounds like androstenediol and androstenedione, which do not undergo glucuronidation to the same extent .

Activité Biologique

Androstanediol-17g, also known as 17β-androstanediol, is a steroid hormone that plays a significant role in androgen metabolism and biological activity. This article explores its biological effects, mechanisms of action, and relevance in clinical research, supported by data tables and case studies.

Overview of this compound

This compound is a metabolite of testosterone and dihydrotestosterone (DHT) and is classified as a weak androgen. It is primarily produced in peripheral tissues, including the liver and prostate, where it influences various physiological processes. Its biological activity is primarily mediated through androgen receptors (AR) and other signaling pathways.

The biological activity of this compound involves several key mechanisms:

- Androgen Receptor Activation : Androstanediol can bind to androgen receptors, influencing gene expression related to growth and metabolism.

- Conversion to Other Hormones : It can be converted into more potent androgens or estrogens through enzymatic processes, affecting hormonal balance.

- Glucuronidation : The compound undergoes glucuronidation, a process that alters its solubility and excretion rates, impacting its bioavailability and activity in the body .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Case Study 1: Prostate Cancer Progression

A comprehensive study analyzed the relationship between androgen levels, including this compound, and prostate cancer outcomes. The study involved 1,766 patients with a median follow-up of 73.2 months. Key findings included:

- Biochemical Recurrence : 29.6% experienced biochemical recurrence.

- Androgen Levels : Higher levels of androstenediol correlated with improved disease-free survival (DFS) rates (HR = 1.47 for log-transformed levels) .

Case Study 2: Hormonal Regulation in Women

Research indicated that circulating levels of androgen glucuronides, including this compound, serve as better markers for androgenic activity than testosterone alone. This suggests that monitoring these metabolites could provide insights into hormonal imbalances affecting women's health .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZOWMDMWQJIV-WWLGJQRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Androstanediol-17G significant in androgen research?

A: this compound serves as a valuable marker of androgenicity, particularly in childhood and adolescence. Studies have demonstrated a correlation between urinary this compound/creatinine ratios and developmental changes in androgenicity. [, ] This suggests that measuring urinary this compound levels can provide insights into androgen activity. [, ]

Q2: What are the challenges in measuring this compound, and how have researchers addressed them?

A: Accurately measuring this compound, particularly in serum, has been challenging due to the presence of a similar isomer, Androstanediol-3-glucuronide. To overcome this, researchers have developed highly specific assays. One approach involves using antibodies raised against a specific this compound conjugate, ensuring accurate measurement even in the presence of the other isomer. [, ]

Q3: How does the structure of this compound relate to its use in immunoassays?

A: The development of highly specific immunoassays for this compound hinges on the molecule's structure. Researchers have synthesized derivatives of this compound, such as the 11α-hemiglutaryl derivative, to facilitate conjugation with carrier proteins like bovine serum albumin (BSA). [] This conjugation is crucial for eliciting a targeted immune response in animals, leading to the production of antibodies specific to this compound.

Q4: What are the developmental patterns of this compound excretion?

A: Research indicates distinct developmental patterns in urinary this compound excretion for both males and females. In infancy, both sexes exhibit high this compound/Creatinine ratios. These ratios decrease throughout childhood but begin to rise again as puberty approaches. [] Interestingly, girls experience an earlier increase around 8-9 years old, reaching a plateau during adolescence. In contrast, boys see a later increase around 10-11 years old, with levels continuing to rise throughout adolescence. [] This difference highlights the complex interplay between sex hormones and developmental stages.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.